molecular formula C11H15NO2S B1526694 tert-butyl N-(4-sulfanylphenyl)carbamate CAS No. 852448-31-8

tert-butyl N-(4-sulfanylphenyl)carbamate

Cat. No. B1526694
M. Wt: 225.31 g/mol
InChI Key: YYZNFLXZNSOQHP-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-sulfanylphenyl)carbamate (TBSPC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent, which can be used as a catalyst, an initiator, or a coupling agent in numerous reactions. TBSPC is also known as tert-butylsulfanyl-2-phenylcarbamate and is commonly used in the synthesis of a variety of compounds.

Scientific Research Applications

Organic Synthesis Building Blocks

Tert-butyl N-(4-sulfanylphenyl)carbamate and its derivatives have been explored for their utility as building blocks in organic synthesis. Research conducted by Guinchard, Vallée, and Denis (2005) demonstrated that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared easily from aldehydes and tert-butyl N-hydroxycarbamate. These compounds exhibit behavior similar to N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines, indicating their potential as versatile components in synthetic organic chemistry (Guinchard, Vallée, & Denis, 2005).

Catalyst Development and Synthesis

Studies on tert-butyl carbamate derivatives have explored their application in the development of catalysts. For instance, research by Zhang, Jia, Sagamanova, Pericàs, and Walsh (2015) employed tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions. This demonstrated the compound's potential in facilitating product isolation in high purity, a critical aspect in catalyst development (Zhang et al., 2015).

Application in Enantioselective Synthesis

Research has also focused on the application of tert-butyl N-(4-sulfanylphenyl)carbamate in enantioselective synthesis. For example, Yang, Pan, and List (2009) discussed the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reactions. This highlights the importance of such compounds in synthesizing chiral amino carbonyl compounds, which are significant in various pharmaceutical and chemical syntheses (Yang, Pan, & List, 2009).

Analytical Chemistry Applications

In the field of analytical chemistry, tert-butyl N-(4-sulfanylphenyl)carbamate derivatives have been studied for their role in facilitating specific reactions. Crespo-Corral et al. (2008) explored the reaction of potassium tert-butoxide with carbamate herbicides, demonstrating the utility of tert-butyl carbamate derivatives in enhancing the detection of herbicide residues in environmental samples. This research is pivotal for understanding and improving methods in environmental monitoring and analysis (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

Safety And Hazards

The safety data sheet for tert-Butyl carbamate indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

tert-butyl N-(4-sulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h4-7,15H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZNFLXZNSOQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-sulfanylphenyl)carbamate

CAS RN

852448-31-8
Record name tert-butyl N-(4-sulfanylphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Fihn, HK Lembke, J Gaulin, P Bouchard… - bioRxiv, 2023 - ncbi.nlm.nih.gov
Bacterial resistance to antibiotics is a rapidly increasing threat to human health. New strategies to combat resistant organisms are desperately needed. One potential avenue is targeting …
Number of citations: 4 www.ncbi.nlm.nih.gov

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